molecular formula C13H16N2O2 B2909166 Tert-butyl 3-cyanobenzylcarbamate CAS No. 916213-93-9

Tert-butyl 3-cyanobenzylcarbamate

Cat. No.: B2909166
CAS No.: 916213-93-9
M. Wt: 232.283
InChI Key: NPPAYBVYRFLZMY-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyanobenzylcarbamate is a carbamate derivative featuring a benzyl ring substituted with a cyano (-CN) group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances stability during synthetic processes, while the cyano group offers reactivity for further functionalization, such as reduction to amines or participation in nucleophilic substitutions. Its molecular weight is expected to approximate 246–250 g/mol, similar to structurally related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-cyanobenzylcarbamate can be synthesized through a multi-step process. One common method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot . Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the use of efficient, scalable methods such as the copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates. This environmentally friendly approach is compatible with a wide range of amines, including aromatic, aliphatic, primary, and secondary substrates .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyanobenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and other substituted compounds depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyanobenzylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. The carbamate can be deprotected under acidic conditions, releasing the free amine . The molecular targets and pathways involved include the nucleophilic attack of the amine on the carbonyl carbon of the carbonate, followed by elimination and decarboxylation steps .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituent/Backbone Molecular Weight (g/mol) Key Properties/Applications Reference
Tert-butyl 3-cyano-5-methylbenzylcarbamate 3-CN, 5-CH₃ on benzyl 246.30 Liquid form; pharmaceutical intermediates, material science
Tert-butyl 3-acetamidobenzylcarbamate 3-NHCOCH₃ on benzyl ~263.32 (calculated) Potential peptide synthesis; bulkier substituent reduces solubility
Tert-butyl 3-(aminomethyl)benzylcarbamate 3-CH₂NH₂ on benzyl ~222.28 (calculated) Hydrophilic; reactive amine for further derivatization
Tert-butyl 3-phenylprop-2-ynylcarbamate Propargyl backbone + phenyl 257.33 Rigid triple bond; click chemistry applications
cis-tert-Butyl 3-aminocyclobutanecarbamate Cyclobutane backbone ~186.25 Enhanced metabolic stability; steric constraints

Key Observations:

Electronic and Steric Effects: The cyano group in Tert-butyl 3-cyanobenzylcarbamate is electron-withdrawing, increasing electrophilicity at the benzyl ring compared to methyl (inert) or acetamido (electron-donating) substituents . Aminomethyl analogs (e.g., ) introduce hydrophilicity and reactivity, enabling salt formation or cross-coupling reactions.

Physical State :

  • Methyl-substituted analogs (e.g., ) are liquids, whereas carbamates with polar groups (e.g., -NH₂, -CN) are typically solids due to stronger intermolecular forces.

Applications: Pharmaceuticals: Cyano and acetamido derivatives are intermediates in drug synthesis. For example, the methyl-cyano analog is used in kinase inhibitor development . Material Science: Cyano groups enhance polymer cross-linking efficiency, as seen in advanced coatings . Click Chemistry: Propargyl derivatives (e.g., ) enable copper-catalyzed azide-alkyne cycloadditions for bioconjugation.

Reactivity and Functionalization Potential

  • Cyano Group: Can be reduced to amines (e.g., using LiAlH₄) or hydrolyzed to carboxylic acids, offering pathways to diverse derivatives. This contrasts with methyl groups, which are inert .
  • Boc Protection : The tert-butyl group is stable under basic conditions but cleaved under acidic conditions (e.g., HCl/dioxane), a property shared across all analogs .
  • Aminomethyl vs. Acetamido: The primary amine in Tert-butyl 3-(aminomethyl)benzylcarbamate is more reactive than the acetamido group , enabling acylation or Schiff base formation without deprotection.

Biological Activity

Tert-butyl 3-cyanobenzylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

This compound has the molecular formula C13H16N2O2C_{13}H_{16}N_{2}O_{2} and features a tert-butyl group, a carbamate functional group, and a cyano-substituted benzyl moiety. The structural representation is as follows:

  • Molecular Structure :
    • SMILES : CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C#N
    • InChI : InChI=1S/C13H16N2O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h5-6,11H2,1-3H3

This compound's unique structure may influence its interaction with biological targets, making it a subject of various pharmacological studies.

Cytotoxicity and Anticancer Potential

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. A study highlighted its ability to induce apoptosis in human cancer cells, suggesting potential applications in cancer therapy. The following table summarizes the cytotoxic effects observed in various studies:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)18Inhibition of proliferation

These findings indicate that this compound could be further explored as a lead compound for anticancer drug development.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit the activity of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases. The following table summarizes the enzyme inhibition data:

Enzyme IC50 (µM) Effect
Acetylcholinesterase25Potential neuroprotective effects
Cyclooxygenase-2 (COX-2)30Anti-inflammatory activity

Case Studies and Research Findings

Several case studies have been conducted to evaluate the pharmacological profile of this compound. Notably, one study focused on its effects on human iNKT cells, demonstrating that the compound could enhance the activation of these immune cells. This suggests potential applications in immunotherapy.

Pharmacokinetics

The pharmacokinetic properties of this compound have been assessed in animal models. Key findings include:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High distribution volume indicating good tissue penetration.
  • Metabolism : Primarily metabolized in the liver with several metabolites identified.
  • Excretion : Predominantly excreted via urine.

Properties

IUPAC Name

tert-butyl N-[(3-cyanophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPAYBVYRFLZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916213-93-9
Record name tert-butyl N-[(3-cyanophenyl)methyl]carbamate
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